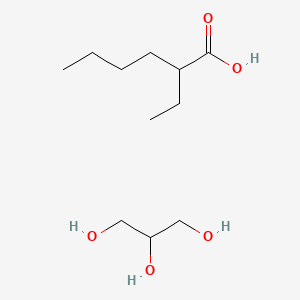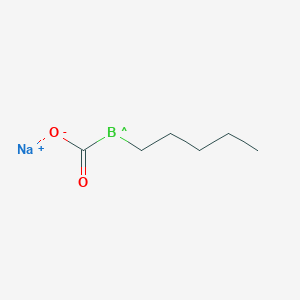
Sodium dihydrogen bis(heptonato(3-)-O3,O4)borate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) is a chemical compound with the molecular formula C6H11BNaO2 and a molecular weight of 148.951 g/mol . This compound is known for its unique structure, which includes a borate core complexed with heptonate ligands. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) typically involves the reaction of sodium borate with heptanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity .
Chemical Reactions Analysis
Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of borate esters and other oxidation products.
Reduction: It can be reduced using reducing agents like sodium borohydride, resulting in the formation of borohydride complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) involves its interaction with molecular targets such as enzymes and receptors. The borate core can form complexes with various biomolecules, altering their activity and function. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) can be compared with other borate complexes, such as:
Sodium tetraborate:
Sodium metaborate: Used in different industrial processes and has distinct reactivity.
Sodium perborate: Known for its use in bleaching and cleaning agents.
The uniqueness of sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) lies in its specific ligand structure and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Properties
CAS No. |
21097-80-3 |
|---|---|
Molecular Formula |
C6H11BNaO2 |
Molecular Weight |
148.95 g/mol |
InChI |
InChI=1S/C6H12BO2.Na/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
RNMPDUTWGLXUBT-UHFFFAOYSA-M |
Canonical SMILES |
[B](CCCCC)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


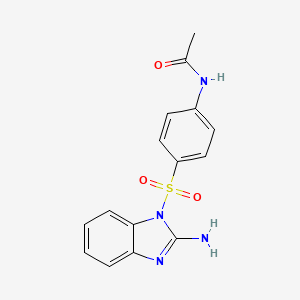
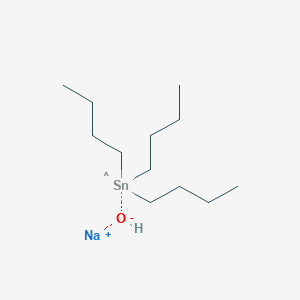
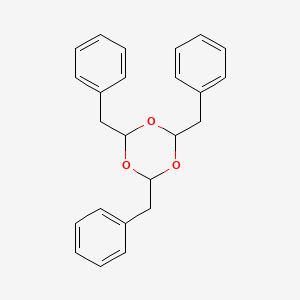
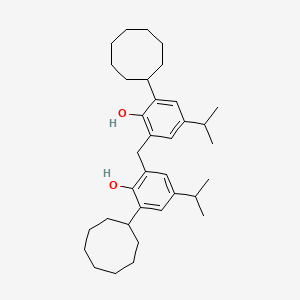
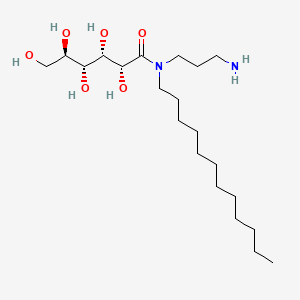
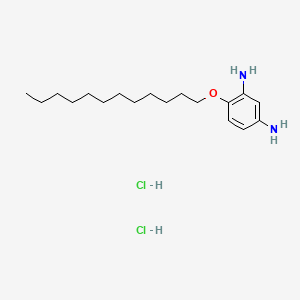
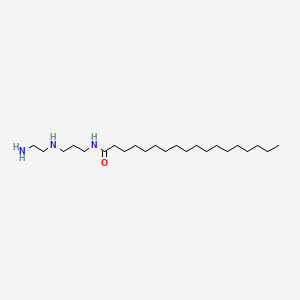


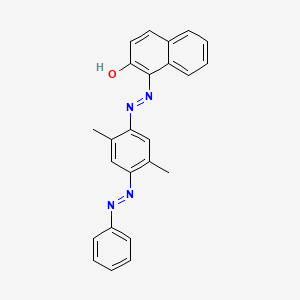

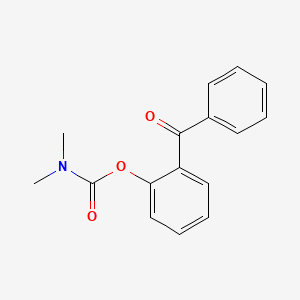
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
